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Compound of Interest

Compound Name: 3-Methyl-3-octanol

Cat. No.: B1583038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
methyl-3-octanol, a tertiary alcohol with applications in flavor and fragrance industries and as

a potential building block in organic synthesis. This document presents a compilation of mass

spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along

with detailed experimental protocols for data acquisition.

Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from mass spectrometry, ¹³C

NMR, ¹H NMR, and IR spectroscopy for 3-methyl-3-octanol.

Mass Spectrometry (MS)
Molecular Formula: C₉H₂₀O Molecular Weight: 144.25 g/mol [1][2]
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m/z Relative Intensity (%) Plausible Fragment

59 100.0 [C₃H₇O]⁺

73 ~50 [C₄H₉O]⁺

43 ~45 [C₃H₇]⁺

115 ~20 [M - C₂H₅]⁺

87 ~15 [M - C₄H₉]⁺

129 ~5 [M - CH₃]⁺

Note: Data compiled from the NIST WebBook.[1] Relative intensities are approximate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm Carbon Assignment

74.8 C3 (quaternary)

44.5 C4

35.5 C2

32.2 C6

27.0 C5

23.4 C7

23.1 C3-CH₃

14.2 C8

8.7 C1

Note: Data sourced from SpectraBase.[3]
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Predicted ¹H NMR Spectroscopy

Chemical Shift (δ)

ppm (Predicted)
Multiplicity Integration Proton Assignment

1.45 t 2H H4

1.33 m 6H H5, H6, H7

1.20 s 1H OH

1.12 s 3H C3-CH₃

0.90 t 3H H8

0.88 t 3H H1

Note: This is a predicted spectrum.[4] Experimental values may vary. Multiplicity codes: s =

singlet, t = triplet, m = multiplet.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group

~3450 Strong, Broad O-H stretch Alcohol

2958, 2931, 2872 Strong C-H stretch Alkane

1465 Medium C-H bend (CH₂, CH₃) Alkane

1378 Medium C-H bend (CH₃) Alkane

1154 Strong C-O stretch Tertiary Alcohol

905 Medium O-H bend Alcohol

Note: Peak positions are approximate and based on typical values for tertiary alcohols and

data from the NIST WebBook.[5]
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dilute 1 µL of 3-methyl-3-octanol in 1 mL of a volatile solvent such as

dichloromethane or hexane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at

10 °C/min to 250 °C and hold for 5 minutes.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

Ion Source Temperature: 230 °C

Ionization Energy: 70 eV

Mass Range: Scan from m/z 40 to 400.

Solvent Delay: 3 minutes.

Data Analysis: Identify the peak corresponding to 3-methyl-3-octanol based on its retention

time. Analyze the corresponding mass spectrum, identifying the molecular ion (if present)

and major fragment ions.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 20-50 mg of 3-methyl-3-octanol in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: ~1 s

Spectral Width: -10 to 220 ppm.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the

TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum and pick peaks in both

spectra.
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Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory

(e.g., a diamond or zinc selenide crystal).

Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g.,

isopropanol) and allow it to dry completely. Collect a background spectrum of the clean,

empty crystal.

Sample Measurement: Place a single drop of neat 3-methyl-3-octanol directly onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Analysis: The resulting spectrum will be in absorbance units. Identify the characteristic

absorption bands and assign them to the corresponding functional group vibrations.

Visualizations
Spectroscopic Analysis Workflow
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General Workflow for Spectroscopic Analysis

Sample Preparation

Data Acquisition

Data Processing & Analysis

Results

3-Methyl-3-octanol

Dissolve in CDCl3 Dilute in Dichloromethane Neat Liquid

NMR Spectrometer GC-MS ATR-FTIR Spectrometer

Fourier Transform, Phasing, Baseline Correction Chromatogram & Mass Spectrum Analysis Background Subtraction, Peak Picking

Chemical Shifts, Multiplicities, Integrals Mass Spectrum, Fragmentation Pattern Wavenumbers, Functional Groups
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Key Fragmentation Pathways of 3-Methyl-3-octanol

Alpha Cleavage

Further Fragmentation

3-Methyl-3-octanol
[C9H20O]˙+
m/z = 144

Loss of Ethyl Radical
[C7H15O]+
m/z = 115

- C2H5˙

Loss of Pentyl Radical
[C5H11O]+

m/z = 87

- C5H11˙

[C4H9O]+
m/z = 73

- C3H6

[C3H7O]+
m/z = 59 (Base Peak)

- C2H4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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